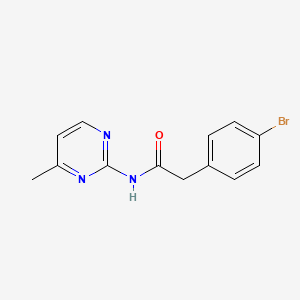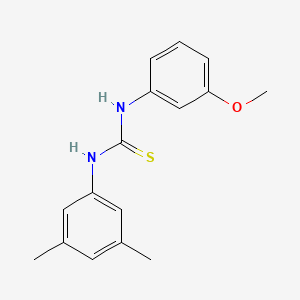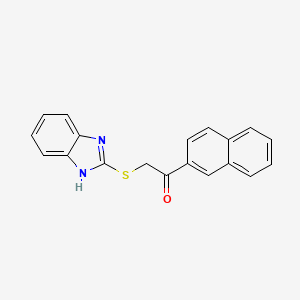![molecular formula C13H12ClF3N4S B5741632 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT018159 and has been synthesized using various methods. In
作用机制
The mechanism of action of CCT018159 is not fully understood, but it is believed to inhibit the activity of protein kinase CK2, an enzyme that plays a role in cell proliferation and survival. By inhibiting CK2 activity, CCT018159 may induce cell death in cancer cells and inhibit the growth of tumors. Additionally, CCT018159 may modulate the activity of other signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. CCT018159 has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
CCT018159 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying the effects of CK2 inhibition. Additionally, CCT018159 has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other CK2 inhibitors. However, there are also limitations to using CCT018159 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, the effects of CCT018159 may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on CCT018159. One area of interest is its potential as a treatment for cancer, particularly in combination with other therapies. CCT018159 may also have potential as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CCT018159 and its effects on different cell types and signaling pathways. Additionally, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets for a range of diseases.
合成方法
CCT018159 has been synthesized using different methods, including the reaction of 4-chloro-1H-pyrazole with 2-(trifluoromethyl)phenyl isothiocyanate. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-(trifluoromethyl)phenyl isocyanate followed by reaction with thiourea. The synthesis of CCT018159 is a multi-step process that requires careful control of reaction conditions and purification methods.
科学研究应用
CCT018159 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. CCT018159 has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4S/c14-9-7-19-21(8-9)6-5-18-12(22)20-11-4-2-1-3-10(11)13(15,16)17/h1-4,7-8H,5-6H2,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQCVBHZMSVKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)



![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)
